molecular formula C16H13N3O B2611152 N-benzylquinoxaline-2-carboxamide CAS No. 7066-32-2

N-benzylquinoxaline-2-carboxamide

Cat. No.: B2611152
CAS No.: 7066-32-2
M. Wt: 263.3
InChI Key: KKYVULXSLKOYID-UHFFFAOYSA-N
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Description

N-Benzylquinoxaline-2-carboxamide is a synthetically designed quinoxaline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of molecules investigated for their potential to address challenging diseases. Recent scientific studies highlight its promise in two primary areas. Firstly, it has demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra, positioning it as a candidate for developing novel anti-tuberculosis agents . Secondly, derivatives within this structural class have shown selective in vitro cytotoxicity against various human cancer cell lines, including hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancers, suggesting its utility in oncological research . The quinoxaline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets such as enzymes and DNA, which underpins its broad pharmacological potential . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-10-12-6-2-1-3-7-12)15-11-17-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYVULXSLKOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylquinoxaline-2-carboxamide typically involves the condensation of quinoxaline-2-carboxylic acid with benzylamine. One common method includes the use of oxalyl chloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the desired amide. The reaction is usually carried out in anhydrous dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzylquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can further enhance the compound’s biological activity and chemical properties .

Scientific Research Applications

N-benzylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzylquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells. Additionally, the compound can interfere with tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

Quinoxaline-2-carboxaldehyde (C₉H₆N₂O)

2-Aminobenzamide (C₇H₈N₂O)

Benzathine Benzylpenicillin (C₄₈H₅₆N₆O₈S₂)

Structural and Functional Differences
Compound Molecular Formula Molecular Weight Functional Groups Key Applications
N-Benzylquinoxaline-2-carboxamide* C₁₆H₁₃N₃O 271.30 Quinoxaline, carboxamide, benzyl Kinase inhibition, antimicrobial research
Quinoxaline-2-carboxaldehyde C₉H₆N₂O 158.16 Quinoxaline, aldehyde Precursor in organic synthesis
2-Aminobenzamide C₇H₈N₂O 136.15 Benzene, amide, amine HDAC inhibitor research
Benzathine Benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.06 β-lactam, thiazolidine, benzyl Antibiotic (long-acting penicillin)

*Inferred data based on structural analogs.

Key Observations :

  • Lipophilicity: The benzyl group in this compound likely increases its logP value compared to 2-aminobenzamide, improving membrane permeability but reducing aqueous solubility.
  • Biological Activity: Unlike benzathine benzylpenicillin (a β-lactam antibiotic) , quinoxaline derivatives often target kinases or DNA, reflecting their aromatic heterocycle’s electronic properties.
Stability and Hazards
  • Quinoxaline-2-carboxaldehyde: Classified as hazardous due to its aldehyde group, requiring handling in ventilated environments .
  • This compound: Expected to exhibit lower reactivity and toxicity compared to aldehydes, though benzyl groups may introduce flammability risks.

Q & A

Q. How to contextualize unexpected reactivity in quinoxaline derivatives?

  • Answer : Unexplained reactivity (e.g., ring-opening) may stem from trace metal impurities or solvent interactions. Perform control experiments (e.g., reaction under argon vs. air). Use high-sensitivity MS (HRMS-Orbitrap) to detect transient intermediates. Cross-reference with kinetic studies (stopped-flow UV-Vis) .

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